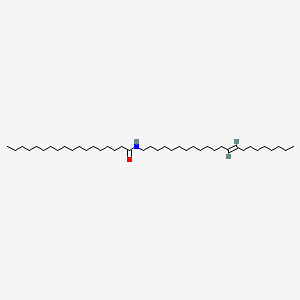

N-Erucylstearamide

Descripción

N-Erucylstearamide, also known as Stearyl Erucamide (CAS 10094-45-8), is a secondary fatty acid amide with the molecular formula C₄₀H₇₉NO . Structurally, it consists of an erucoyl chain (a C22 monounsaturated fatty acid, cis-13-docosenamide) linked via an amide bond to a stearyl group (C18 saturated alkyl chain). This compound is widely utilized as a slip and anti-blocking agent in polymer processing, particularly in plastics, due to its ability to migrate to the surface and reduce friction . Its unsaturated erucoyl moiety contributes to lower crystallinity compared to fully saturated analogs, enhancing compatibility with polyolefins and other industrial polymers.

Propiedades

Número CAS |

95548-49-5 |

|---|---|

Fórmula molecular |

C40H79NO |

Peso molecular |

590.1 g/mol |

Nombre IUPAC |

N-[(E)-docos-13-enyl]octadecanamide |

InChI |

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-41-40(42)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17+ |

Clave InChI |

HDFGRGDDXJURFG-HTXNQAPBSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Erucylstearamide can be synthesized through the reaction of erucic acid with stearic acid amide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of N-hydroxysuccinimide-acrylamide ester as a crosslinker to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of N-Erucylstearamide often involves large-scale esterification processes. These processes are designed to be energy-efficient and environmentally friendly. The use of co-reactants and optimized reaction conditions helps in achieving a high degree of substitution and product purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Erucylstearamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: N-Erucylstearamide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: N-bromosuccinimide (NBS) is commonly used as a catalyst in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

N-Erucylstearamide has a wide range of applications in scientific research, including:

Chemistry: Used as a lubricant and stabilizer in various chemical processes.

Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of high-performance lubricants and coatings .

Mecanismo De Acción

The mechanism of action of N-Erucylstearamide involves its interaction with cell membranes and various molecular targets. It is believed to exert its effects by stabilizing cell membranes and modulating signaling pathways. The compound may also interact with specific receptors and enzymes, influencing various biochemical processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The most structurally analogous compound to N-Erucylstearamide within the provided evidence is N-[2-(Diethylamino)ethyl]stearamide (referred to in ). Below is a comparative analysis:

Key Observations

Backbone Complexity: N-Erucylstearamide’s C40 backbone provides high hydrophobicity and thermal stability, ideal for polymer applications. In contrast, N-[2-(Diethylamino)ethyl]stearamide’s shorter backbone and tertiary amine group enhance water solubility and ionic interactions, suggesting utility in emulsification or drug delivery systems .

Reactivity: The unsaturated erucoyl chain in N-Erucylstearamide may undergo oxidation, limiting its use in high-temperature environments. The tertiary amine in N-[2-(Diethylamino)ethyl]stearamide could participate in acid-base reactions, enabling pH-dependent solubility or binding to anionic substrates .

Toxicological Profiles: No explicit toxicity data for either compound is provided in the evidence.

Limitations of Available Data

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.